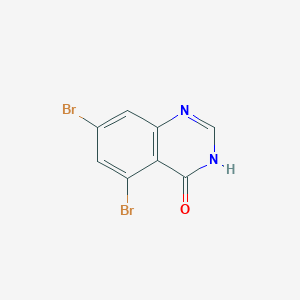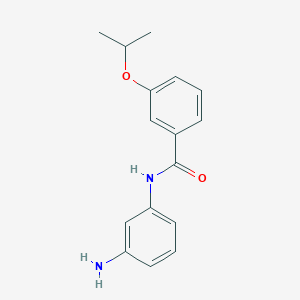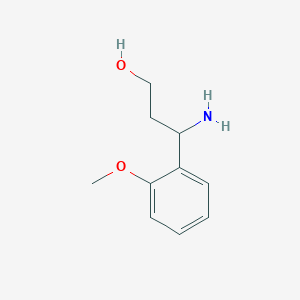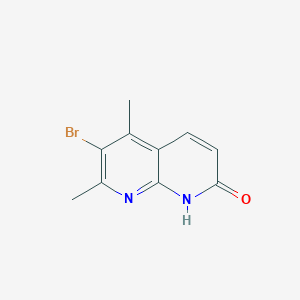
5,7-Dibromoquinazolin-4(3H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Compounds Synthesis
The synthesis of novel compounds based on the 5,7-dibromoquinazolin-4(3H)-one structure has been a significant focus. For example, a novel ambroxol-derived tetrahydroquinazoline demonstrated potency against SARS-CoV-2 proteins, highlighting its potential application in antiviral research (Krysantieva, Voronina, & Safin, 2023). Similarly, analogues of 6,8-dibromoquinazolin-4(3H) ones were synthesized and identified as potential antimicrobial agents in vitro, indicating their relevance in developing new antimicrobial therapies (Barat, 2017).
Antimicrobial and Antifungal Agents
The design and synthesis of novel metal complexes of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one have shown considerable activity against a range of microorganisms, suggesting their use as antimicrobial and antifungal agents (Peter & Lucky, 2015). Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones exhibited potent antimicrobial activity, further supporting the potential of 5,7-dibromoquinazolin-4(3H)-one derivatives in antimicrobial research (Panneerselvam, Rather, Sankar Reddy, & Kumar, 2009).
Antitumor and Anticancer Activity
Derivatives of 5,7-dibromoquinazolin-4(3H)-one have been explored for their antitumor and anticancer properties. The synthesis of novel compounds and their evaluation for antitumor activity have contributed to the identification of potential leads for cancer therapy. Compounds exhibiting selective activities against renal, breast cancer cell lines, and leukemia highlight the diversity of therapeutic targets and mechanisms of action these derivatives may possess (Alanazi et al., 2013).
Synthesis Methods and Catalysis
Efficient synthesis methods and the use of catalysts for producing 5,7-dibromoquinazolin-4(3H)-one derivatives have also been a focus of research. Techniques such as water-accelerated synthesis and the use of recyclable catalysts for the synthesis of dihydroquinazolin-4(1H)-ones demonstrate the ongoing efforts to improve synthetic approaches for these compounds, enabling the exploration of their biological activities and potential applications in various fields of chemistry and medicine (Baghbanzadeh, Salehi, Dabiri, & Kozehgary, 2006).
Propriétés
IUPAC Name |
5,7-dibromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUPTGYCMWUAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CNC2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)





![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)



![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)

